Nta-fitc

Catalog No.
S12793548
CAS No.
M.F
C31H29N3O11S
M. Wt
651.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nta-fitc

Product Name

Nta-fitc

IUPAC Name

5-[[5-[bis(carboxymethyl)amino]-5-carboxypentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

Molecular Formula

C31H29N3O11S

Molecular Weight

651.6 g/mol

InChI

InChI=1S/C31H29N3O11S/c35-17-5-8-20-24(12-17)45-25-13-18(36)6-9-21(25)28(20)19-7-4-16(11-22(19)29(41)42)33-31(46)32-10-2-1-3-23(30(43)44)34(14-26(37)38)15-27(39)40/h4-9,11-13,23,35H,1-3,10,14-15H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,32,33,46)

InChI Key

IFLIYYOLIRSPCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O

Nitrilotriacetic acid fluorescein (NTA-FITC) is a fluorescent compound that combines the properties of nitrilotriacetic acid (NTA) with fluorescein, a widely used fluorophore. NTA is a chelating agent that can bind metal ions, while fluorescein is known for its intense fluorescence, making NTA-FITC particularly useful in biochemical and biological applications. The compound features a structure where fluorescein is covalently linked to NTA, allowing for specific labeling of proteins that contain histidine tags, particularly hexahistidine (His6) tags.

NTA-FITC operates through coordination chemistry, where the NTA moiety can chelate transition metal ions such as nickel(II) or cobalt(II). This property enables the selective binding of His6-tagged proteins. Upon binding, the fluorescence properties of fluorescein can be utilized for detection and quantification. The chemical reaction involves the formation of stable complexes between the metal ions and the NTA, which then allows for the interaction with His6-tagged proteins through imidazole groups present in histidine residues.

NTA-FITC exhibits significant biological activity due to its ability to label proteins for various applications, including fluorescence microscopy and flow cytometry. The compound's fluorescence is sensitive to its environment; thus, it can be used to study protein interactions and dynamics in live cells. The binding of NTA-FITC to His6-tagged proteins enables researchers to track these proteins within biological systems, facilitating studies on protein localization and function.

The synthesis of NTA-FITC typically involves the following steps:

  • Preparation of Nitrilotriacetic Acid: Nitrilotriacetic acid can be synthesized through various methods involving nitriles and acetic anhydride.
  • Conjugation with Fluorescein: The conjugation process often uses an isothiocyanate derivative of fluorescein (fluorescein isothiocyanate). This reaction forms a thiourea linkage between the amine groups of proteins and the isothiocyanate group of fluorescein.
  • Purification: The resulting product is purified using techniques such as chromatography to isolate pure NTA-FITC.

The detailed synthesis can vary based on specific experimental conditions and desired purity levels.

NTA-FITC has several applications in biochemical research:

  • Protein Labeling: It is primarily used for labeling His6-tagged proteins, enabling their visualization in various assays.
  • Fluorescence Microscopy: The fluorescent properties allow researchers to visualize protein localization within cells.
  • Flow Cytometry: NTA-FITC can be utilized in flow cytometry for quantifying labeled cells.
  • Biosensors: It serves as a component in biosensors that detect specific biomolecules through fluorescence changes.

Interaction studies involving NTA-FITC often focus on its binding affinity with His6-tagged proteins. These studies utilize techniques like fluorescence resonance energy transfer (FRET) to analyze interactions at a molecular level. The efficiency of FRET can provide insights into protein conformational changes upon binding or interactions with other biomolecules.

NTA-FITC shares similarities with several other fluorescent compounds used for protein labeling and detection. Below are some comparable compounds:

CompoundDescriptionUnique Features
Fluorescein IsothiocyanateA derivative of fluorescein used for labeling aminesStrong fluorescence; widely used in immunofluorescence
Cy3 and Cy5Cyanine dyes commonly used for labeling nucleic acidsGreater stability and longer wavelengths than fluorescein
Oregon GreenA fluorophore similar to fluorescein but with different excitation/emission spectraHigher photostability compared to fluorescein
BODIPY DyesA class of fluorescent dyes known for high brightnessVersatile in terms of functionalization and stability

NTA-FITC's uniqueness lies in its dual functionality as both a chelator and a fluorophore, allowing it to specifically label histidine-tagged proteins while providing strong fluorescence for detection.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

7

Exact Mass

651.15227992 g/mol

Monoisotopic Mass

651.15227992 g/mol

Heavy Atom Count

46

Dates

Last modified: 08-09-2024

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